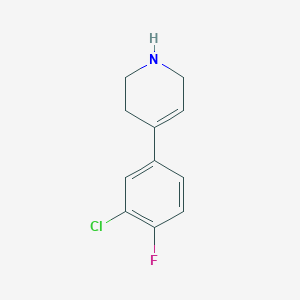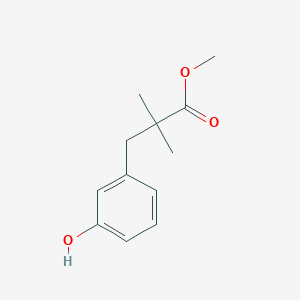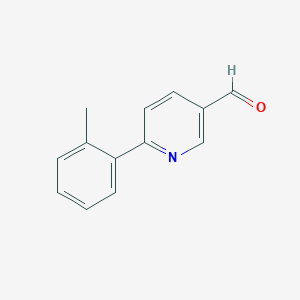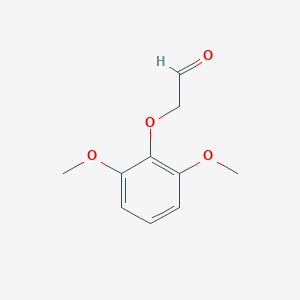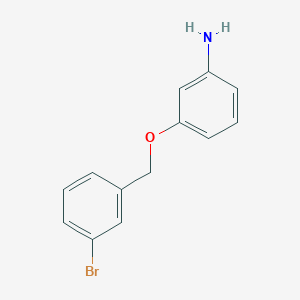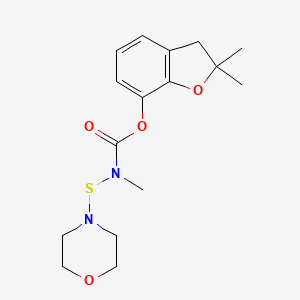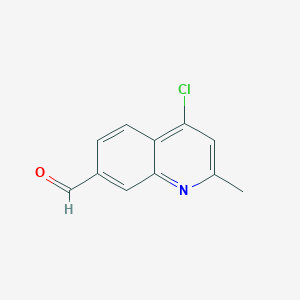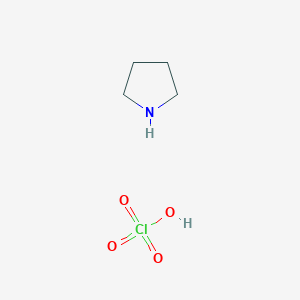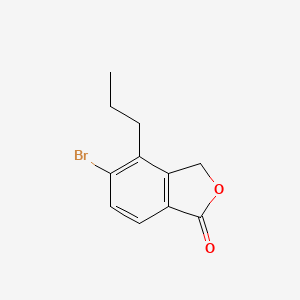
5-bromo-4-propyl-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-propyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and propyl groups in this compound may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-propyl-3H-2-benzofuran-1-one typically involves the bromination of a precursor benzofuran compound. A common synthetic route might include:
Starting Material: 4-propyl-2-benzofuran-1(3H)-one.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom, forming 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-bromo-4-propyl-3H-2-benzofuran-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzofuran derivatives.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-bromo-4-propyl-3H-2-benzofuran-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the propyl group, potentially altering its reactivity and biological activity.
4-propyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
5-chloro-4-propyl-2-benzofuran-1(3H)-one: Chlorine instead of bromine, which may affect its chemical properties and reactivity.
Uniqueness
The combination of bromine and propyl groups in 5-bromo-4-propyl-3H-2-benzofuran-1-one may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-3-7-9-6-14-11(13)8(9)4-5-10(7)12/h4-5H,2-3,6H2,1H3 |
InChI Key |
WSOSTLPKCQODDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1COC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


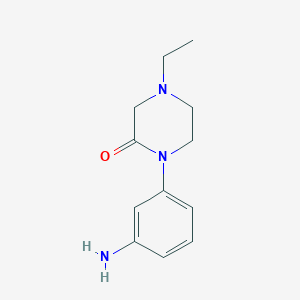
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)

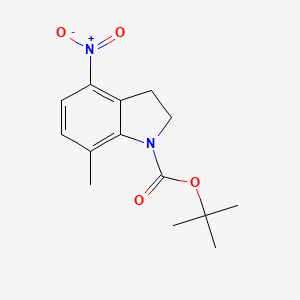
![1-[4-(Isocyanatomethyl)phenyl]pyrrolidine](/img/structure/B8566864.png)
